molecular formula C12Cl10CuO2 B101782 Copper pentachlorophenate CAS No. 15773-35-0

Copper pentachlorophenate

Cat. No.: B101782
CAS No.: 15773-35-0
M. Wt: 594.2 g/mol
InChI Key: RCYPBTYYGICSND-UHFFFAOYSA-L
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Description

Copper pentachlorophenate is a chemical complex of significant interest in environmental and toxicological research, primarily due to the historical and contemporary relevance of its components, pentachlorophenol (PCP) and copper, as wood preservatives . Although its commercial use is now heavily restricted or banned under the Stockholm Convention as a Persistent Organic Pollutant (POP) , it serves as a critical compound for studying the legacy of environmental contamination and the mechanisms of synergistic toxicity. Research indicates that the combination of copper and pentachlorophenol exhibits a synergistic cytotoxic effect in bacterial models, where the presence of copper and PCP at non-toxic concentrations individually results in significant growth inhibition and reduced cell viability . This synergy is thought to be due to the formation of a lipophilic PCP-Cu complex, which may alter cellular uptake and disruption of essential processes . Key research applications for this compound include investigating the environmental impact and migration of chemicals from treated wood , exploring adaptive responses and resistance mechanisms in prokaryotes like E. coli to toxicants , and serving as a model for studying the effects of pollutant mixtures on aquatic and soil biota, where its components have been shown to impact photosynthesis in algae and growth in earthworms . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other commercial or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15773-35-0

Molecular Formula

C12Cl10CuO2

Molecular Weight

594.2 g/mol

IUPAC Name

copper;2,3,4,5,6-pentachlorophenolate

InChI

InChI=1S/2C6HCl5O.Cu/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2

InChI Key

RCYPBTYYGICSND-UHFFFAOYSA-L

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Cu+2]

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].[Cu+2]

Other CAS No.

15773-35-0

Synonyms

Copper pentachlorophenate

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis

Crystallographic Determinations

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of crystalline compounds. rsc.org The technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed three-dimensional model of the molecule can be built. researchgate.net

For a coordination complex like copper pentachlorophenate, SC-XRD analysis would reveal critical structural details:

Coordination Geometry: It would determine the precise geometry around the copper(II) center (e.g., square planar, tetrahedral, square pyramidal, or distorted octahedral). Many copper(II) complexes exhibit distorted geometries due to the Jahn-Teller effect. nih.gov

Coordination Number: The number of atoms directly bonded to the central copper ion would be established.

Bond Lengths and Angles: The analysis yields precise measurements of the Cu-O bond lengths between the copper ion and the phenolate (B1203915) oxygen atoms, as well as the bond lengths and angles within the pentachlorophenate ligand itself. These values can confirm the nature of the chemical bonding. mdpi.com

Supramolecular Structure: It elucidates how individual complex molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding or π-stacking. researchgate.net

While a definitive single-crystal structure for a simple, unsolvated copper(II) pentachlorophenate, Cu(OC₆Cl₅)₂, is not widely reported in the surveyed scientific literature, analysis of related copper(II) complexes provides insight into the expected structural features. For instance, the crystal structure of a mononuclear copper(II) complex with 4-chlorobenzoate (B1228818) and benzimidazole (B57391) ligands shows a five-coordinate, distorted square pyramidal geometry around the copper center. mdpi.com In such structures, the coordination sphere is composed of atoms from the various ligands. For this compound, one might anticipate a structure where two pentachlorophenate ligands bind to the copper center. Depending on the crystallization conditions, solvent molecules or other co-ligands could also coordinate to the metal center.

Table 1: Representative Crystallographic Data for a Mononuclear Copper(II) Complex This table presents data for a related complex, [Cu(4-ClBz)₂(Bzd)₂], to illustrate the type of information obtained from SC-XRD analysis, as specific data for this compound is not readily available.

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/c mdpi.com
a (Å)10.123 mdpi.com
b (Å)18.456 mdpi.com
c (Å)14.789 mdpi.com
β (°)109.21 mdpi.com
Coordination GeometryDistorted Square Pyramidal mdpi.com

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze microcrystalline materials. wikipedia.org Instead of a single crystal, a powdered sample containing a vast number of randomly oriented crystallites is used. uni.wroc.pl The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid, which allows for phase identification by comparison to databases like the International Centre for Diffraction Data (ICDD). ucmerced.edu

Key applications of PXRD for this compound include:

Phase Identification: The experimental PXRD pattern of a synthesized batch can be compared with a standard reference pattern to confirm the identity and purity of the compound. ucmerced.edu

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms.

Crystallinity Assessment: The sharpness of the diffraction peaks provides information about the degree of crystallinity of the sample. Broad peaks may indicate amorphous (non-crystalline) content or very small crystallite size. wikipedia.org

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the crystal lattice. wikipedia.org

A typical PXRD experiment involves scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. The resulting diffractogram plots intensity versus 2θ. For a pure crystalline phase, this will consist of a series of sharp peaks at characteristic angles.

Table 2: Illustrative Powder X-ray Diffraction Peak Data for a Crystalline Copper Compound This table shows representative 2θ peak positions and relative intensities for a generic crystalline copper material to demonstrate how PXRD data is presented. Specific data for this compound is not available.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
12.57.0845
18.84.72100
25.23.5380
28.53.1360
31.92.8035

Vibrational and Electronic Spectroscopy

Spectroscopic techniques probe the energy levels within a molecule, providing information about bonding, electronic structure, and the confirmation of complex formation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand-Metal Interactions

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is highly effective for identifying functional groups and confirming the coordination of a ligand to a metal ion. mdpi.com

When the pentachlorophenol (B1679276) ligand coordinates to the copper(II) ion to form this compound, characteristic changes in the FT-IR spectrum are expected:

Disappearance of O-H Band: The broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group in free pentachlorophenol (typically around 3400-3600 cm⁻¹) would disappear upon deprotonation and coordination to the copper ion.

Shift in C-O Stretching: The stretching vibration of the carbon-oxygen single bond (ν(C-O)) in the phenolate ligand, typically observed around 1200-1300 cm⁻¹, is expected to shift upon coordination to the copper atom. The position and shift of this band provide evidence of the formation of the Cu-O bond.

New Low-Frequency Bands: The formation of the coordinate bond between copper and oxygen introduces new vibrational modes at lower frequencies (typically below 600 cm⁻¹). These bands, corresponding to the Cu-O stretching vibration (ν(Cu-O)), are direct evidence of complexation. For a copper(II) 4-chlorobenzoate complex, a band assigned to Cu-O stretching was observed at 547 cm⁻¹. mdpi.com

C-Cl Vibrations: The strong absorptions corresponding to the C-Cl stretching vibrations on the aromatic ring would also be present, likely with minor shifts compared to the free ligand.

Table 3: Representative FT-IR Vibrational Frequencies for Metal-Phenolate Complexes This table provides typical frequency ranges for key vibrations to illustrate the analysis. Exact values for this compound may vary.

Vibrational ModeTypical Frequency Range (cm⁻¹)Comment
ν(O-H) of free phenol3400-3600Absent in the copper complex
ν(C-O) of phenolate1250-1350Position shifts upon coordination to Cu(II)
ν(C=C) of aromatic ring1400-1600Present in both ligand and complex
ν(Cu-O)400-600Direct evidence of complex formation mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between different energy levels within a molecule. For transition metal complexes like this compound, UV-Vis spectroscopy is particularly useful for studying the d-orbitals of the metal center.

The UV-Vis spectrum of this compound is expected to show two main types of absorption bands:

d-d Transitions: Copper(II) has a d⁹ electron configuration. In a complex, the five d-orbitals are no longer degenerate and split into different energy levels. The absorption of light can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. These d-d transitions are typically weak and appear as a broad band in the visible region (around 600-900 nm). The position of this band is sensitive to the coordination geometry around the Cu(II) ion. For example, many copper(II) complexes exhibit a broad absorption band with a maximum (λmax) around 680-810 nm. mdpi.comwikipedia.org

Ligand-to-Metal Charge Transfer (LMCT) Bands: These are typically much more intense than d-d bands and occur at higher energies (in the UV region). They involve the transfer of an electron from a molecular orbital that is primarily ligand-based (e.g., on the pentachlorophenate) to one that is primarily metal-based (on the copper ion).

The formation of a lipophilic complex between pentachlorophenol and a copper-phenanthroline system has been confirmed by the analysis of its UV-visible spectrum, demonstrating the utility of this technique in confirming complexation.

Table 4: Typical Electronic Spectral Data for Copper(II) Complexes

Transition TypeTypical λmax Range (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
d-d Transitions600 - 90010 - 100
LMCT250 - 400> 1000

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It relies on the inelastic scattering of monochromatic light (from a laser). A key advantage is that water is a weak Raman scatterer, making it suitable for studying aqueous samples. While a specific Raman spectrum for this compound is not commonly reported, the technique has several potential applications:

Low-Frequency Vibrations: Raman spectroscopy is particularly effective for observing low-frequency vibrations, such as the metal-ligand stretching modes (ν(Cu-O)), which can be difficult to observe with standard mid-IR FT-IR spectrometers.

Symmetry Analysis: For highly symmetric molecules, Raman and IR activities are often mutually exclusive. Analyzing both spectra can provide detailed information about the molecule's symmetry and structure.

Non-destructive Analysis: As a non-destructive technique, it can be used for in-situ analysis of materials, for instance, to study the interaction of this compound with substrates or to identify corrosion products on copper surfaces.

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy provides invaluable insights into the electronic environment of the paramagnetic copper center and the structural integrity of the organic pentachlorophenate ligands.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a principal technique for studying compounds with unpaired electrons, such as the Cu(II) ion in this compound. The Cu(II) ion has a d_9_ electronic configuration, rendering it paramagnetic and thus ESR-active. The ESR spectrum is sensitive to the coordination geometry and the nature of the ligand-metal bonding.

The key parameters derived from an ESR spectrum are the g-tensor and the hyperfine coupling constant (A). For Cu(II) complexes, the g-tensor is often anisotropic, meaning its value depends on the orientation of the molecule in the magnetic field. This anisotropy is typically resolved into components along the principal axes: g_x, g_y, and g_z. In many copper(II) complexes with axial symmetry (elongated or compressed octahedral or square planar geometries), the g-tensor is described by g_∥ (g_z) and g_⊥ (g_x = g_y).

For most copper(II) complexes with a d_x2-y2_ ground state, which is common for square-planar or tetragonally elongated octahedral geometries, the relationship g_∥ > g_⊥ > 2.0023 (the g-factor for a free electron) is observed. researchgate.net The deviation of the g-values from the free electron value is indicative of the spin-orbit coupling and the energy difference between the ground state and excited d-orbitals.

The hyperfine coupling constant, A, arises from the interaction of the electron spin with the nuclear spin of the copper atom (both ^63^Cu and ^65^Cu have a nuclear spin I = 3/2, leading to a four-line splitting pattern) and any ligating atoms with a non-zero nuclear spin. Similar to the g-tensor, the A-tensor can also be anisotropic (A_∥ and A_⊥).

Table 1: Representative ESR Parameters for a Typical Copper(II) Complex with a d_x2-y2_ Ground State

ParameterTypical Value Range
g∥2.2 - 2.4
g_⊥2.04 - 2.10
A_∥ (x 10^−4^ cm^−1^)120 - 200

This table provides generalized data for illustrative purposes based on typical copper(II) complexes and is not specific to this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. However, the paramagnetic nature of the Cu(II) center in this compound presents significant challenges for obtaining high-resolution NMR spectra. wikipedia.org The unpaired electron on the copper ion leads to substantial broadening of NMR signals and large chemical shift displacements (hyperfine shifts), often rendering the spectra of nuclei close to the metal center unobservable. wikipedia.orgdu.ac.in

Despite these challenges, NMR spectroscopy can still provide valuable information about the pentachlorophenate ligand. Due to the paramagnetic influence, direct NMR analysis of the copper complex is complex. However, characterization of the free pentachlorophenol ligand or its diamagnetic metal complexes provides a basis for understanding the ligand's structure.

In a diamagnetic environment, the ^13^C NMR spectrum of the pentachlorophenate ligand would exhibit distinct signals for the carbon atoms of the aromatic ring. The chemical shifts would be influenced by the electron-withdrawing effects of the five chlorine atoms and the phenolic oxygen. Upon coordination to a metal ion, changes in these chemical shifts can indicate the nature of the metal-ligand interaction.

Solid-state NMR (ssNMR) is a particularly useful technique for studying paramagnetic metal complexes. nih.govrsc.org While the signals are still broadened, the anisotropic interactions that are averaged out in solution are preserved in the solid state, providing more detailed structural information. For the pentachlorophenate ligand in a copper complex, ^13^C ssNMR could potentially identify the carbon atoms, although the paramagnetic broadening would still be a major factor.

Given the difficulties in obtaining direct NMR data for copper(II) pentachlorophenate, information is often gleaned from studies of pentachlorophenol and its complexes with other species. For example, solid-state ^1^H-MAS-NMR studies on hydrogen-bonded complexes of pentachlorophenol have shown that the chemical shift of the hydroxyl proton is highly sensitive to its environment. nih.govresearchgate.net

Table 2: Expected ^13^C NMR Chemical Shift Ranges for Pentachlorophenate Ligand in a Diamagnetic Environment

Carbon AtomExpected Chemical Shift Range (ppm)
C-O150 - 160
C-Cl120 - 135

This table is based on general knowledge of ^13^C NMR spectroscopy for substituted phenols and is intended for illustrative purposes, as direct experimental data for the pentachlorophenate ligand in a copper complex is not available.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry can confirm the formation of the complex and provide insights into its stability and the bonding between the copper ion and the pentachlorophenate ligands.

The molecular weight of this compound (C_12Cl_10CuO_2) is approximately 594.2 g/mol . In a mass spectrum, a peak corresponding to the molecular ion [M]^+^ or related adducts would be expected. The isotopic pattern of this peak would be highly characteristic due to the presence of copper (^63^Cu and ^65^Cu) and chlorine (^35^Cl and ^37^Cl), which have distinct natural isotopic abundances. This complex isotopic signature serves as a definitive confirmation of the compound's identity.

Electron ionization (EI) is a common technique that often leads to extensive fragmentation of the molecule. The fragmentation of this compound would likely proceed through several pathways. A primary fragmentation step would be the loss of one of the pentachlorophenate ligands, either as a radical or a neutral molecule, resulting in a fragment ion containing one copper atom and one pentachlorophenate ligand. Further fragmentation could involve the loss of chlorine atoms or the breakdown of the aromatic ring.

Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are often preferred for organometallic complexes as they tend to produce less fragmentation and a more prominent molecular ion peak. researchgate.netuvic.ca For this compound, ESI-MS might show the molecular ion or adducts with solvent or other species present in the solution. MALDI-TOF (Time-of-Flight) mass spectrometry is another powerful technique for the analysis of such compounds. plos.orgsav.skmdpi.com

A plausible fragmentation pathway for this compound could involve the following steps:

Formation of the molecular ion: [Cu(C_6Cl_5O)_2]^+^

Loss of a pentachlorophenate radical: [Cu(C_6Cl_5O)]^+^

Loss of a neutral pentachlorophenol molecule.

Fragmentation of the pentachlorophenate ligand, for example, by loss of Cl or CO.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (approximate)Proposed Fragment Ion
593[Cu(C_6Cl_5O)_2]^+^ (for ^63^Cu and ^35^Cl)
328[Cu(C_6Cl_5O)]^+^ (for ^63^Cu and ^35^Cl)
265[C_6Cl_5O]^+^

This table presents predicted m/z values for major isotopes. The actual spectrum would show a complex pattern due to the various isotopes of Cu and Cl.

Theoretical Spectroscopy and Structure-Property Relationships

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in complementing experimental spectroscopic data and providing a deeper understanding of the electronic structure and properties of this compound. researchgate.netuit.nomdpi.commdpi.com These computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental results to validate the proposed structure.

For ESR spectroscopy, DFT calculations can predict the g-tensor and hyperfine coupling constants. mdpi.commdpi.com These calculations take into account the geometry of the complex, the nature of the metal-ligand bonds, and spin-orbit coupling effects. By modeling different possible geometries (e.g., square planar, tetrahedral, octahedral), the calculated ESR parameters can be compared to experimental data to determine the most likely structure of the copper coordination sphere.

In the context of NMR spectroscopy, theoretical calculations can help to interpret the spectra of the pentachlorophenate ligand. DFT methods can be used to calculate the NMR chemical shifts of the carbon and proton nuclei of the ligand. researchgate.netub.edu While the paramagnetic nature of the Cu(II) center complicates the direct prediction of the NMR spectrum of the complex, theoretical studies on the free ligand or its diamagnetic analogues can provide a reliable assignment of the observed signals and help to understand the electronic effects of the substituents.

Theoretical models can also be employed to simulate the fragmentation patterns observed in mass spectrometry. acs.org By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways and to rationalize the observed mass spectrum.

Furthermore, theoretical calculations can establish structure-property relationships. For instance, by systematically varying the geometry of the this compound complex, one can study how changes in bond lengths and angles affect the calculated spectroscopic parameters. This allows for a detailed correlation between the molecular structure and the observed spectroscopic properties, leading to a more complete and accurate characterization of the compound. Computational studies on related systems, such as other copper complexes or chlorinated phenols, provide a framework for understanding the fundamental interactions at play in this compound. nih.govresearchgate.net

Environmental Fate, Transport, and Biogeochemical Cycling

Degradation and Transformation Pathways

Once released into the environment, copper pentachlorophenate is subject to several degradation processes, including photolysis, microbial breakdown, and hydrolysis. frontiersin.orgnih.gov These pathways transform the parent compound into various intermediate and final products.

Photolysis, or degradation by sunlight, is a significant mechanism for the removal of the pentachlorophenate moiety from surface waters. grafiati.com The rate of this process is, however, influenced by factors such as water depth, as the intensity of UV radiation diminishes with increasing depth. grafiati.com Studies have shown that the photolytic degradation of PCP can follow pseudo-first-order kinetics, particularly at low concentrations. unl.pt

The degradation pathway can yield several intermediates. Under certain conditions, photolysis can produce tetrachlorobenzoquinone (TCBQ), a toxic intermediate. researchgate.net However, other pathways have been identified where superoxide (B77818) radicals (O₂•−) attack the carbon-chlorine bonds, leading to less chlorinated and less toxic compounds. researchgate.net The efficiency of photolysis is also pH-dependent; for instance, the photolytic half-life of PCP is shorter at a pH of 7.3 compared to a more acidic pH of 3.3. iarc.fr

Advanced oxidation processes, such as the photo-Fenton system involving iron (II) or (III) and hydrogen peroxide, can enhance the degradation rate. unl.ptacs.org These systems generate highly reactive hydroxyl radicals that facilitate the breakdown of the molecule. unl.pt Interestingly, the presence of natural organic matter, like humic acids, in a photo-Fenton system can suppress the formation of hazardous byproducts such as octachlorodibenzo-p-dioxin (B131699) (OCDD). acs.org

Microorganisms play a crucial role in the breakdown of pentachlorophenate in the environment. researchgate.net A diverse array of bacteria and fungi have demonstrated the ability to degrade PCP under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. researchgate.net

In the presence of oxygen, many bacteria can mineralize pentachlorophenate, often using it as a source of carbon and energy. researchgate.net The initial step in the aerobic degradation by bacteria like Sphingobium chlorophenolicum and Mycobacterium species involves a hydroxylation reaction that converts PCP to tetrachlorohydroquinone (B164984) (TCHQ). nih.gov This reaction is catalyzed by an enzyme known as PCP-4-monooxygenase (PcpB). nih.gov

Following the initial hydroxylation, the TCHQ undergoes further degradation. This includes reductive dehalogenation to form trichlorohydroquinone, followed by the opening of the aromatic ring, a step catalyzed by dioxygenase enzymes. nih.gov The pathway continues through several more enzymatic steps, ultimately breaking the compound down into simpler molecules like carbon dioxide. researchgate.netnih.gov

It is noteworthy that the copper component of this compound, or copper from other environmental sources, can influence these microbial processes. For example, studies on wood preservatives containing chromated copper arsenate have shown that the metallic components can increase the time it takes for bacteria like Flavobacterium sp. to begin degrading PCP, indicating an inhibitory effect. grafiati.com

Table 1: Key Enzymes in Aerobic PCP Degradation by Sphingobium chlorophenolicum

Enzyme Abbreviation Function Reference
Pentachlorophenol-4-monooxygenase PcpB Catalyzes the initial hydroxylation of PCP to TCHQ. nih.gov
Tetrachlorohydroquinone reductive dehalogenase PcpC Removes chlorine atoms from TCHQ. nih.gov
2,6-Dichlorohydroquinone 1,2-dioxygenase PcpA Catalyzes the cleavage of the aromatic ring. nih.gov

Under anaerobic conditions, a key degradation pathway is reductive dechlorination. frontiersin.orgnih.gov In this process, microorganisms use pentachlorophenate as a terminal electron acceptor in a form of respiration. nih.gov This involves the sequential removal of chlorine atoms from the aromatic ring, replacing them with hydrogen atoms. researchgate.netnih.gov This process reduces the toxicity of the compound and can eventually lead to the formation of phenol, which can be further mineralized by other anaerobic microbes into methane (B114726) and carbon dioxide. researchgate.netnih.gov

Bacteria from the genus Desulfitobacterium are among the well-studied organisms capable of this transformation. nih.gov The efficiency of reductive dechlorination is highly dependent on the surrounding biogeochemical conditions. It is a competitive process, where PCP must compete with other available electron acceptors such as nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), and ferric iron (Fe³⁺). frontiersin.orgnih.gov The presence of nitrate and sulfate has been shown to inhibit the reductive dechlorination of PCP. frontiersin.orgnih.gov Conversely, the reduction of Fe(III) can synergistically promote the dechlorination process. frontiersin.orgnih.govacs.org

Table 2: Influence of Electron Acceptors on Anaerobic PCP Dechlorination

Electron Acceptor Effect on PCP Reductive Dechlorination Reference
Nitrate (NO₃⁻) Inhibitory frontiersin.orgnih.gov
Sulfate (SO₄²⁻) Inhibitory frontiersin.orgnih.gov

The pentachlorophenol (B1679276) molecule is notably stable against hydrolysis under typical environmental pH conditions. cdc.gov Laboratory studies have confirmed that no significant hydrolysis occurs in aqueous solutions at either acidic (pH 3.3) or neutral (pH 7.3) conditions over extended periods. cdc.gov While direct hydrolysis is not a major degradation pathway, some abiotic processes can lead to products that then hydrolyze. For instance, abiotic degradation can form p-chloranil, which subsequently hydrolyzes to chloranilic acid in neutral to alkaline environments. researchgate.net

Biotic Degradation Processes

Environmental Partitioning and Mobility

The movement and distribution of this compound in the environment are governed by the partitioning behavior of both the copper ion and the pentachlorophenate anion.

The pentachlorophenate anion shows a strong tendency to adsorb to soil and sediment. epa.gov This partitioning behavior is heavily influenced by pH. In acidic conditions, where PCP is in its undissociated form, it binds more strongly to soil particles. epa.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, is very high for undissociated PCP (e.g., 25,000), indicating low mobility. epa.gov For the dissociated pentachlorophenate anion, which is more prevalent at neutral or alkaline pH, the Koc value is significantly lower (1,250–1,800), suggesting greater potential for mobility and leaching. iarc.frepa.gov Environmental partitioning models estimate that the vast majority of PCP released into the environment, around 96.5%, ultimately resides in the soil. nih.gov

The copper component also has a distinct environmental fate. When introduced into aquatic systems, copper rapidly partitions from the water column to suspended solids and, ultimately, to the sediment. researchgate.netscirp.org More than 90% of applied copper can be transferred to sediments within a couple of days. scirp.org Once in the sediment, copper tends to bind into less bioavailable and more stable mineral forms, which reduces its mobility and potential toxicity. scirp.orgnih.gov

Table 3: List of Chemical Compounds

Compound Name
2,6-Dichlorohydroquinone
3-Chlorophenol
3-Oxoadipate
p-Chloranil
Carbon Dioxide
Chloranilic Acid
Copper
This compound
Ferric Iron
Hydrogen Peroxide
Methane
Nitrate
Octachlorodibenzo-p-dioxin
Pentachlorophenol
Phenol
Sulfate
Tetrachlorobenzoquinone
Tetrachlorohydroquinone

Soil-Water Distribution Coefficients and Sorption Dynamics

The mobility of pentachlorophenol in soil-water systems is significantly influenced by sorption, the process by which a substance adheres to soil particles. This dynamic is controlled by several factors, including soil type, organic matter content, and pH.

PCP's tendency to sorb to soil is often described by the soil-water partition coefficient (Kd) or the organic-carbon-normalized partition coefficient (Koc). The adsorption of PCP generally decreases as the pH rises; consequently, it is most mobile in mineral soils and least mobile in acidic clay and sandy soils. who.int In soils with variable-charge minerals, anion exchange can also play a significant role in PCP sorption. acs.org The presence of heavy metals like copper can further affect these dynamics. Studies have shown that the interaction between Fe(II) and Cu(II) in paddy soils can influence the reductive transformation of PCP. acs.org The sorption of PCP onto river biofilms has also been observed to be impacted by the presence and concentration of copper. researchgate.net

Table 1: Soil Sorption and Partition Coefficients for Pentachlorophenol

Parameter Value/Range Conditions/Comments Source
Koc Varies; calculated in relation to Kow Preferred method when direct measurements are unavailable. epa.gov
Sorption Increases with lower pH PCP is less mobile in acidic soils. who.int
Sorption Dependent on organic matter Higher organic matter content generally increases sorption. wur.nl
Mobility High in mineral soils Due to lower adsorption at higher pH. who.int
Mobility Low in acidic clay/sandy soils Due to higher adsorption at lower pH. who.int

Sediment-Water Exchange and Burial Processes

Under anaerobic conditions, which are common in sediments, reductive dechlorination is considered a primary degradation pathway for PCP. pops.int The exchange between sediment and the overlying water is a continuous process that affects the concentration of the chemical in both compartments. researchgate.netpjoes.com The bioavailability and toxicity of copper in sediments are influenced by factors like acid volatile sulfides, pH, and organic matter content, which in turn could affect the fate of the associated pentachlorophenate. clemson.edu While models exist to predict the fate and transport of chemicals in sediment-water systems, specific quantitative data on the exchange and burial rates for this compound are limited. researchgate.net

Leaching Potential from Treated Substrates

As pentachlorophenol was extensively used as a wood preservative, its leaching from treated materials like utility poles and bridge timbers is a significant environmental pathway. woodpreservation.caresearchgate.net Leaching is the process where the preservative moves from the wood into the surrounding environment, often facilitated by moisture. researchgate.netorst.edu

Studies show that leaching rates can be highly variable, depending on the wood species, the treatment process, the age of the wood, and environmental conditions like rainfall and soil contact. researchgate.netorst.edu For instance, research on out-of-service PCP-treated poles found that while none of the tested samples exceeded the Toxicity Characteristic Leaching Procedure (TCLP) limit of 6 mg/L for pentachlorophenol, concentrations in the leachate ranged from 0.3 to 5.5 mg/L. woodpreservation.ca Another study simulating rainfall on PCP-treated wood determined a fairly constant migration rate of approximately 0.15 g l⁻¹ m⁻². researchgate.net It is generally observed that most leaching occurs within the first few months of use. orst.edu

Table 2: Pentachlorophenol Leaching from Treated Wood

Wood Type/Study Leachate Concentration (mg/L) Key Findings Source
Southern Pine, Red Pine, Jack Pine Poles (TCLP Test) 0.3 - 5.5 None of the 45 samples exceeded the 6 mg/L TCLP limit. woodpreservation.ca
Southern Pine (TCLP Test Average) 2.03 Statistical evaluation predicted 0.3 – 1.6% of the pole population might not meet the criterion. woodpreservation.ca
Red Pine (TCLP Test Average) 1.98 No significant difference observed based on wood species in this study. woodpreservation.ca
Jack Pine (TCLP Test Average) 2.30 The expected lower levels from thin sapwood jack pine were not observed. woodpreservation.ca
Treated wood under simulated rainfall Migration rate of ~0.15 g l⁻¹ m⁻² Migration rate was fairly constant, with small deviations based on rainfall rate, time, and temperature. researchgate.net

Atmospheric Transport and Deposition (if relevant)

The atmospheric transport of pentachlorophenol is a relevant pathway for its global distribution. who.intunece.org PCP is relatively volatile, and significant amounts can evaporate from treated wood surfaces. One report suggests that up to 80% of PCP could evaporate from treated wood within a year, depending on factors like the solvent used, temperature, and wood type. who.int

Environmental Persistence and Half-Life Determination in Various Compartments

Pentachlorophenol is considered persistent in the environment, although its degradation rate varies significantly across different environmental compartments and conditions. who.intpops.int Degradation can occur through photolysis (breakdown by sunlight) and microbial action. who.int

Table 3: Environmental Half-Life of Pentachlorophenol

Compartment Half-Life Estimate Conditions Source
Water < 4 weeks Typical environmental conditions, photolysis is a major pathway. mhlw.go.jppops.int
Water (Anaerobic) 80 - 192 days Low oxygen conditions. who.int
Soil < 10 weeks Typical aerobic conditions. mhlw.go.jppops.int
Soil (Favorable) 7 - 14 days High organic matter, moisture, median temperatures, high pH. who.int
Soil (Flooded) 10 - 70 days Low oxygen conditions. who.int
Sediment < 20 weeks Typical environmental conditions. mhlw.go.jppops.int
Sediment (Anaerobic) Very slow (e.g., 10% decomposition in 5 weeks to almost no degradation) Low oxygen conditions. who.int

Bioconcentration and Bioaccumulation within Environmental Food Webs

Pentachlorophenol has a demonstrated potential to bioconcentrate in aquatic organisms, meaning it can accumulate in an organism at a concentration higher than that in the surrounding water. beyondpesticides.orgcdc.gov This is often quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in the organism to the concentration in the water.

High BCF values have been reported for various aquatic species. cdc.gov Under conditions of continuous exposure, PCP can bioaccumulate to levels as much as 10,000 times the background concentration in aquatic organisms. beyondpesticides.org While PCP itself is not expected to significantly biomagnify (increase in concentration at higher trophic levels in the food chain), some of its contaminants, such as dioxins and furans present in technical-grade PCP, are known to bioaccumulate and biomagnify. beyondpesticides.org

Table 4: Bioconcentration Factors (BCF) for Pentachlorophenol in Aquatic Organisms

Organism BCF Value Source
General Aquatic Organisms Up to 10,000 beyondpesticides.orgcdc.gov
Goldfish 1,000 cdc.gov
Polychaeta (Bristle Worms) 3,830 cdc.gov
Bluegill Sunfish 13 cdc.gov
Blue Mussel 324 cdc.gov
Eastern Oyster 78 cdc.gov

Biological Interactions and Environmental Impact on Non Target Organisms

Interactions with Microbial Systems

Microorganisms are fundamental to the health and functioning of ecosystems, playing crucial roles in nutrient cycling and decomposition. The introduction of copper pentachlorophenate into microbial habitats can profoundly disrupt these delicate systems.

Synergistic Effects with Copper and Pentachlorophenol (B1679276) on Prokaryotic Cellular Processes (e.g., oxidative phosphorylation, membrane integrity)

The combined toxicity of copper and pentachlorophenol to prokaryotic cells, such as bacteria, can be greater than the sum of their individual effects, a phenomenon known as synergism. nih.gov This enhanced cytotoxicity is not necessarily a simple addition of their individual mechanisms of action. For instance, while pentachlorophenol is a known uncoupler of oxidative phosphorylation, a critical process for cellular energy (ATP) production, the synergistic toxicity with copper in Escherichia coli is not directly linked to a combined assault on this pathway. nih.govnih.gov

The primary driver of this synergy appears to be the formation of a lipophilic ternary complex between copper, a chelating agent like 1,10-phenanthroline (B135089) (often used in studies to simulate environmental interactions), and pentachlorophenol. nih.govnih.gov This complex is more capable of penetrating the bacterial cell membrane than either copper or PCP ions alone. nih.gov The increased cellular uptake of this complex disrupts membrane integrity and protein function, leading to cell death. nih.gov While PCP itself can uncouple oxidative phosphorylation and inhibit amino acid transport by altering membrane permeability, the synergistic action with copper seems to be more related to the enhanced delivery of the toxic agents across the cell's defenses. nih.gov

Cellular ProcessEffect of Pentachlorophenol (PCP)Synergistic Effect with Copper
Oxidative Phosphorylation Uncouples the process, reducing ATP synthesis. nih.govmdpi.comThe synergistic cytotoxicity is not primarily due to a combined uncoupling effect. nih.govnih.gov
Membrane Integrity Alters membrane permeability. nih.govFormation of a lipophilic PCP-copper complex enhances penetration, leading to membrane disruption and increased cytotoxicity. nih.gov
Cellular Accumulation Accumulates within the cell.The lipophilic complex leads to a significant increase in the cellular uptake of both copper and PCP. nih.gov

Mechanisms of Microbial Adaptation and Resistance in Contaminated Environments

In environments persistently contaminated with copper and pentachlorophenol, microorganisms can develop adaptive and resistance mechanisms to survive. One key adaptation observed in E. coli is the ability to reduce the synergistic cytotoxicity of copper and PCP. nih.govnih.gov This adaptation is linked to a decreased cellular accumulation of the toxic complex and a reduction in the uncoupling of oxidative phosphorylation by PCP. nih.gov

More broadly, microbial resistance to such pollutants can involve several strategies: researchgate.net

Exclusion: Preventing the toxic substances from entering the cell. This can be achieved through alterations in the cell membrane or the production of extracellular barriers. nih.gov

Sequestration: Binding the toxic ions extracellularly or intracellularly to prevent them from reaching sensitive cellular targets. For instance, some bacteria can sequester heavy metals with the help of cysteine-rich proteins. nih.gov

Efflux Pumps: Actively transporting the toxic compounds out of the cell. nih.gov

Biotransformation: Converting the toxic compound into a less harmful substance. For example, some bacteria can degrade PCP through a series of dechlorination reactions. mdpi.com

Genetic Adaptation: The development of resistance can be driven by genetic changes, including the transfer of resistance genes between bacteria. nih.gov Chronic exposure to copper in soil has been shown to induce resistance not only to copper but also to antibiotics, highlighting the complex ecological consequences of metal pollution. europa.eu

Role in Microbiome Dynamics and Community Structure Alterations

The introduction of this compound into an environment can significantly alter the composition and dynamics of the local microbiome. Both copper and PCP are known to impact microbial communities. Heavy metals like copper can cause shifts in the gut microbiota, leading to dysbiosis. mdpi.comnih.gov Similarly, PCP contamination has been shown to reduce microbial diversity in soil. researchgate.net

Effects on Aquatic Invertebrate Development and Physiological Functions

Aquatic invertebrates are particularly vulnerable to waterborne pollutants like this compound. These organisms play a vital role in aquatic food webs, and their health is a key indicator of ecosystem well-being. fisheriesjournal.com

Impairment of Locomotor Activity and Behavior

Exposure to copper and pentachlorophenol can significantly impair the locomotor activity and behavior of aquatic invertebrates. researchgate.netresearchgate.net A study on the amphipod Chaetogammarus marinus demonstrated that its swimming stamina was significantly reduced at concentrations of 15 µg/L of copper and 40 µg/L of PCP. researchgate.net This impairment of movement can have severe consequences for the organism's ability to find food, escape predators, and reproduce. Reduced locomotor activity in response to sub-lethal concentrations of copper has also been observed in other invertebrates, where it can lead to reduced sediment reworking and decomposition. nih.gov

Influence on Embryogenesis and Larval Moulting Processes

The early life stages of aquatic invertebrates are often the most sensitive to chemical stressors. researchgate.net Copper and pentachlorophenol have been shown to interfere with crucial developmental processes such as embryogenesis and larval moulting.

In the amphipod Chaetogammarus marinus, exposure to 20 µg/L of copper or 20 µg/L of pentachlorophenol significantly impaired embryo development, extending the duration of embryogenesis by 4 to 8 days. researchgate.net Specifically, the developmental stages involving the formation of the germinal disc, appendage rudiments, and major organs were prolonged. researchgate.net

Similarly, studies on the copepod Tigriopus fulvus have shown that the number of moults during larval development is a more sensitive endpoint than mortality. researchgate.net Exposure to copper and pentachlorophenol resulted in a reduction in the number of moults at concentrations lower than those causing death. researchgate.net This interference with the moulting process, which is essential for growth in crustaceans, can have significant impacts on the survival and development of larval populations. researchgate.net

OrganismLife StagePollutantEffect
Chaetogammarus marinus (Amphipod)EmbryoCopper (20 µg/L)Extended period of embryogenesis. researchgate.net
Chaetogammarus marinus (Amphipod)EmbryoPentachlorophenol (20 µg/L)Extended period of embryogenesis. researchgate.net
Tigriopus fulvus (Copepod)LarvaCopperReduction in the number of moults. researchgate.net
Tigriopus fulvus (Copepod)LarvaPentachlorophenolReduction in the number of moults. researchgate.net

Modulation of Biochemical Pathways and Stress Responses in Ecotoxicological Models

The toxicity of this compound to non-target organisms is rooted in its ability to disrupt fundamental biochemical and physiological processes. Both of its constituent components, copper and pentachlorophenol (PCP), are individually recognized for their toxic effects, and their combination can lead to synergistic or additive negative impacts.

Pentachlorophenol, on the other hand, is a potent uncoupler of oxidative phosphorylation. This process is the primary mechanism for ATP synthesis in aerobic organisms. By disrupting the proton gradient across the inner mitochondrial membrane, PCP inhibits the production of cellular energy, leading to widespread physiological stress and, ultimately, cell death. researchgate.net

When combined as this compound, or when present as a mixture in the environment, the toxic effects of copper and PCP can be amplified. Research on the bacterium Escherichia coli has shown a synergistic cytotoxic effect between a copper-phenanthroline complex and PCP. nih.gov This suggests that the combined presence of copper and PCP can lead to greater cellular damage than either compound alone.

In ecotoxicological models, exposure to copper and PCP, individually or as a mixture, elicits a range of stress responses. In aquatic invertebrates, such as the copepod Tigriopus fulvus, PCP has been shown to be more toxic than copper, with sublethal effects including a reduction in the number of molts, a sensitive indicator of developmental stress. researchgate.net For the terrestrial snail Helix pomatia, PCP has been observed to inhibit growth. ufs.ac.za

The following interactive table summarizes the toxic effects of copper and pentachlorophenol on various non-target organisms, providing an insight into the potential impacts of this compound.

CompoundOrganismEndpointValueReference
CopperDaphnia magna (Water flea)48-hour LC500.5 µg/L waterquality.gov.au
CopperNotemigonus crysoleucas (Golden shiner)96-hour LC5084,600 µg/L waterquality.gov.au
CopperNorth American freshwater mussels28-day IC10 (survival)<3.1 - 4.9 µg/L waterquality.gov.au
PentachlorophenolTigriopus fulvus (Copepod)96-hour LC50134 ± 36 µg/L researchgate.net
PentachlorophenolTigriopus fulvus (Copepod)96-hour EC50 (moult reduction)29 ± 6 µg/L researchgate.net
PentachlorophenolHelix pomatia (Roman snail)GrowthInhibition ufs.ac.za

LC50: Lethal concentration for 50% of the test population. IC10: Concentration causing a 10% inhibition in a measured parameter. EC50: Concentration causing a 50% effect in the test population.

Biogeochemical Cycling Perturbations in Ecosystems

The introduction of this compound into terrestrial and aquatic ecosystems can significantly disrupt the delicate balance of biogeochemical cycles, which are vital for nutrient turnover and ecosystem health. These perturbations are largely driven by the compound's impact on microbial communities, the primary engines of nutrient cycling.

Both copper and pentachlorophenol are known to be toxic to a wide range of soil microorganisms. Copper can inhibit the activity of key soil enzymes involved in nutrient cycling, such as those responsible for the decomposition of organic matter. usgs.gov The application of copper-containing pesticides has been linked to alterations in soil microbial properties. dtic.mil For instance, high concentrations of copper in soil can negatively affect nitrogen fixation, a critical process for converting atmospheric nitrogen into a form usable by plants. epa.gov

Pentachlorophenol also exerts a strong inhibitory effect on soil microbial populations and their functions. Its biocidal properties can lead to a reduction in microbial biomass and a decrease in the rates of important processes like nitrogen mineralization. epa.gov

The combined impact of copper and PCP in this compound can lead to significant and potentially long-lasting disruptions to biogeochemical cycles. The inhibition of microbial activity can slow down the decomposition of organic matter, leading to an accumulation of dead plant and animal material and a reduction in the availability of essential nutrients for plant growth.

Furthermore, the process of nitrification, the microbial oxidation of ammonia (B1221849) to nitrate (B79036), is sensitive to chemical stressors. The presence of this compound can inhibit nitrifying bacteria, leading to a decrease in nitrate production and potentially impacting plant communities that rely on this form of nitrogen. Similarly, denitrification, the microbial reduction of nitrate to nitrogen gas, can also be affected, altering the balance of nitrogen in the ecosystem.

Advanced Research Perspectives and Future Directions

Development of Next-Generation Copper-Phenolate Derivatives

The development of new copper-phenolate derivatives is a burgeoning area of research, driven by the need for more effective and specialized biocidal agents. bohrium.comnih.govcupron.com Scientists are exploring the synthesis of novel copper(II) complexes with various substituted phenolates. These efforts aim to fine-tune the chemical and physical properties of the compounds, potentially leading to enhanced efficacy or reduced environmental impact. researchgate.netmdpi.com

Another avenue of exploration involves the creation of dinuclear copper(II) complexes where two copper centers are bridged by a phenolate (B1203915) oxygen. mdpi.com These complexes can exhibit unique magnetic and electrochemical properties due to the interaction between the two metal ions. psu.edu The nature of the bridging and terminal ligands can be systematically varied to control the distance and electronic communication between the copper centers, thereby influencing their biological activity. mdpi.com

The table below provides examples of different types of copper-phenolate derivatives and their potential applications.

Derivative TypeLigand SystemPotential Application
Mononuclear Cu(II) complexesSubstituted phenolatesEnhanced biocidal activity
NHC-containing Cu(I) complexesN-heterocyclic carbenes, o-benzoquinone-like radical anionsCatalysis, paramagnetic materials
Dinuclear Cu(II) complexesBridging phenolates, various terminal ligandsBiomimetic catalysts, magnetic materials

Integration of Omics Technologies in Mechanistic Studies of Biological Interactions

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of how copper pentachlorophenate and related compounds interact with biological systems. nih.govresearchgate.netnih.gov These powerful tools allow for a comprehensive, system-wide analysis of the molecular changes that occur within an organism upon exposure to a chemical stressor. nih.gov

Ecotoxicogenomics, which integrates these omics approaches into ecotoxicology, is providing unprecedented insights into the mechanisms of toxicity. nih.gov For example, transcriptomic studies using model organisms like the water flea Daphnia magna have revealed distinct gene expression profiles in response to different chemical stressors, including copper sulfate (B86663) and pentachlorophenol (B1679276). nih.gov This information can help to identify specific molecular pathways that are perturbed by these compounds and can lead to the discovery of novel biomarkers for environmental monitoring. nih.govnih.gov

Metabolomics, the large-scale study of small molecules (metabolites) within cells and tissues, is another powerful tool for elucidating toxic mechanisms. acs.org Studies on fish exposed to pentachlorophenol have used NMR-based metabolomics to identify significant alterations in the levels of various metabolites, including amino acids, glucose, and cholesterol. acs.org These changes can be linked to specific physiological disruptions, such as oxidative stress, impaired energy metabolism, and endocrine disruption. acs.org

The integration of multiple omics datasets can provide a more holistic understanding of the biological response to this compound. researchgate.net For instance, combining transcriptomic and metabolomic data can reveal how changes in gene expression translate into alterations in metabolic pathways, providing a clearer picture of the cascade of events that leads to toxicity. researchgate.net

Predictive Environmental Modeling and Risk Assessment Frameworks (excluding human health risk)

Predictive environmental modeling plays a crucial role in understanding the potential fate and impact of this compound in the environment. up.pteuropa.eu These models use mathematical equations to simulate the transport, transformation, and distribution of chemicals in various environmental compartments, such as soil, water, and air. europa.euwikipedia.org

For instance, models can be used to predict the leaching of copper and pentachlorophenol from treated wood into the surrounding soil and water. nih.gov This information is vital for assessing the potential for environmental contamination and for developing strategies to mitigate these risks. kiwiscience.comresearchgate.net The leaching of copper from treated wood is a significant concern, and various factors, including the type of wood treatment process and environmental conditions, can influence the rate of leaching. woodresearch.sk

Ecological models are also being employed to assess the risks that this compound poses to aquatic ecosystems. up.pt These models can simulate the effects of chemical exposure on populations of different species, taking into account factors such as toxicity, bioaccumulation, and food web dynamics. up.pt By integrating data from laboratory toxicity tests with information about the environmental behavior of the chemical, these models can provide a more realistic assessment of ecological risk than traditional methods based on simple toxicity thresholds. up.ptnih.gov

The development of more sophisticated and validated models is an ongoing area of research. europa.eu There is a need for models that can accurately predict the behavior of complex mixtures of chemicals and that can account for the influence of site-specific environmental conditions. epa.gov

Remediation and Mitigation Strategies for Environmental Contamination (focus on chemical/biological processes)

Addressing the environmental contamination caused by this compound requires the development of effective remediation and mitigation strategies. kiwiscience.comepa.gov Research in this area is focused on chemical and biological processes that can degrade or immobilize these pollutants in soil and water.

Bioremediation utilizes microorganisms to break down organic pollutants like pentachlorophenol into less harmful substances. wikipedia.org Certain bacteria have been identified that can reductively dehalogenate PCP, a key step in its degradation. wikipedia.org Phytoremediation, which uses plants to remove or stabilize contaminants, is another promising approach. researchgate.netnih.gov Studies have shown that certain plant species can tolerate and even stimulate the degradation of PCP in contaminated soil. kiwiscience.comresearchgate.net

Chemical remediation techniques are also being investigated. Soil washing with various chemical agents can be used to extract copper and pentachlorophenol from contaminated soils. epa.govmdpi.com For example, soluble humic substances have been shown to be effective in removing copper from heavily contaminated soil. mdpi.com Another approach involves the use of chemical reductants to transform the pollutants into less toxic forms. mdpi.com

The table below summarizes some of the remediation strategies being explored for this compound contamination.

Remediation StrategyProcessMechanism
BioremediationMicrobial degradationReductive dehalogenation of PCP by bacteria.
PhytoremediationPlant-based remediationUptake, accumulation, and degradation of PCP by plants. kiwiscience.comresearchgate.net
Soil WashingChemical extractionRemoval of contaminants from soil using washing solutions. epa.govmdpi.com
Chemical ReductionChemical transformationConversion of pollutants to less toxic forms using reducing agents. mdpi.com

The effectiveness of these remediation strategies can be influenced by a variety of factors, including the type of soil, the concentration of the contaminants, and the presence of other pollutants. kiwiscience.comepa.gov

Interdisciplinary Approaches in Chemical, Environmental, and Biological Research

The complex nature of the challenges posed by this compound necessitates a highly interdisciplinary research approach. kisti.re.kr Effectively addressing the synthesis, application, environmental fate, and remediation of this compound requires collaboration between chemists, environmental scientists, biologists, and toxicologists.

For example, the development of next-generation copper-phenolate derivatives with improved environmental profiles requires the expertise of synthetic chemists to design and create new molecules, as well as biologists and toxicologists to evaluate their efficacy and potential for adverse effects. bohrium.comualg.pt Similarly, the development of effective remediation strategies often involves a combination of chemical and biological approaches, requiring the expertise of both environmental engineers and microbiologists. kiwiscience.comepa.govnih.gov

The integration of different research fields is also crucial for developing a comprehensive understanding of the environmental risks associated with this compound. up.pt This includes combining data from chemical analysis of environmental samples with the results of biological and ecological modeling to create a more complete picture of the potential impacts of this compound on ecosystems. up.ptepa.gov

The future of research on this compound and related compounds will likely be characterized by even greater collaboration across disciplines. This will be essential for developing innovative solutions to the challenges of creating effective biocides while minimizing their impact on the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.